TRPM8 Antagonist Potency: PF-05105679 vs. AMG 333 vs. RQ-00203078 in Human and Rodent Receptors
PF-05105679 exhibits a human TRPM8 IC50 of 103 nM [1]. This potency is intermediate within the class: AMG 333 is approximately 8-fold more potent (hTRPM8 IC50 = 13 nM) [2], while RQ-00203078 is approximately 12-fold more potent (hTRPM8 IC50 = 8.3 nM) . The moderate potency of PF-05105679, combined with its favorable selectivity profile, positions it as a benchmark tool compound rather than a maximum-potency probe. Notably, RQ-00203078 shows enhanced potency at the rat receptor (IC50 = 5.8 nM) , whereas PF-05105679 demonstrates consistent cross-species pharmacology without enhanced rodent potency. For studies requiring translational alignment with human clinical data, PF-05105679 provides potency values that directly correspond to the exposures achieved in human subjects [3].
| Evidence Dimension | TRPM8 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 103 nM (human TRPM8) |
| Comparator Or Baseline | AMG 333: 13 nM (human); RQ-00203078: 8.3 nM (human), 5.8 nM (rat) |
| Quantified Difference | AMG 333 is 8-fold more potent; RQ-00203078 is 12-fold more potent at human receptor |
| Conditions | Voltage-activated currents in HEK293 cells expressing human TRPM8 [PF-05105679]; menthol-induced calcium influx assay [RQ-00203078] |
Why This Matters
Procurement decisions based on potency requirements must account for PF-05105679's intermediate IC50, which correlates with clinically achievable exposures, whereas more potent analogs may require different dosing considerations for equivalent target engagement.
- [1] Winchester WJ, Gore K, Glatt S, Petit W, Gardiner JC, Conlon K, et al. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans. J Pharmacol Exp Ther. 2014;351(2):259-269. View Source
- [2] TargetMol. AMG 333 product information. View Source
- [3] Gosset JR, Beaumont K, Matsuura T, Winchester W, Attkins N, Glatt S, et al. A cross-species translational pharmacokinetic-pharmacodynamic evaluation of core body temperature reduction by the TRPM8 blocker PF-05105679. Eur J Pharm Sci. 2017;109S:S161-S167. View Source
